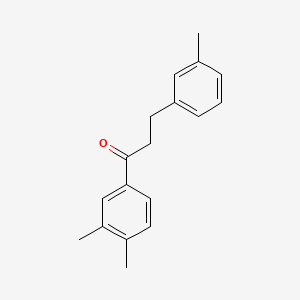

3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-7,9,11-12H,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJAIRTVJUENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644079 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-81-3 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide for the synthesis of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone, a substituted aromatic ketone with potential applications as a key intermediate in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process centered around the Friedel-Crafts acylation reaction. The narrative elucidates the causal mechanisms behind experimental choices, offering field-proven insights into reaction optimization and execution. Detailed, step-by-step protocols for the preparation of the requisite 3-(3-methylphenyl)propionyl chloride intermediate and its subsequent reaction with 1,2-dimethylbenzene (o-xylene) are provided. This guide includes comprehensive characterization data, troubleshooting advice, and visual diagrams of the reaction workflow and mechanisms to ensure clarity and reproducibility for professionals in drug development and organic synthesis.

Introduction: The Significance of Substituted Propiophenones

Propiophenone derivatives are a critical class of compounds in organic synthesis, serving as versatile scaffolds for the construction of more complex, biologically active molecules. Their structural framework is a common feature in various pharmaceutical agents. The title compound, this compound, incorporates multiple methyl substitutions on its two phenyl rings, offering a unique lipophilic and steric profile that can be leveraged in the design of novel therapeutic agents.

The synthesis of such specific isomers is paramount for establishing clear structure-activity relationships (SAR) during drug discovery. The methodology detailed herein follows a classical and highly reliable approach: the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is exceptionally effective for forming the crucial carbon-carbon bond between an aromatic ring and an acyl group, leading directly to the target ketone.[1][2]

Retrosynthetic Analysis and Strategic Approach

The most logical approach to constructing the target molecule is through a Friedel-Crafts acylation. This involves disconnecting the bond between the aromatic ketone's carbonyl carbon and the 3',4'-dimethylphenyl ring. This retrosynthetic disconnection reveals two key synthons: an acylium cation derived from 3-(3-methylphenyl)propanoic acid and the nucleophilic aromatic compound, 1,2-dimethylbenzene.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous because it avoids carbocation rearrangements, a common side reaction in Friedel-Crafts alkylations, ensuring the formation of a single, well-defined product isomer.[2] The overall workflow is presented below.

Caption: Overall synthetic workflow.

Synthetic Strategy: Mechanism and Rationale

Part 1: Synthesis of 3-(3-methylphenyl)propionyl Chloride

The initial step involves the conversion of 3-(3-methylphenyl)propanoic acid into its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality of Reagent Choice: Thionyl chloride is highly effective and practical for several reasons. The reaction proceeds under relatively mild conditions, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[3] This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product.

Mechanism:

-

The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride.

-

A chloride ion is eliminated and subsequently attacks the carbonyl carbon.

-

The intermediate collapses, releasing the stable gaseous byproducts (SO₂ and HCl) to yield the final acyl chloride.

Part 2: Friedel-Crafts Acylation of 1,2-Dimethylbenzene

This core step forms the propiophenone structure. The synthesized 3-(3-methylphenyl)propionyl chloride is reacted with 1,2-dimethylbenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Role of the Catalyst: The Lewis acid is crucial for generating a potent electrophile. It coordinates with the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage.[4] This results in the formation of a highly reactive acylium ion, which is the key electrophilic species in the reaction.[5][6]

Sources

Physicochemical properties of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one. In the absence of extensive pre-existing experimental data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required for its thorough evaluation. The guide details the predicted molecular and structural attributes, outlines gold-standard protocols for determining critical parameters such as aqueous solubility, lipophilicity (LogP), and chemical stability, and discusses the application of key spectroscopic techniques for structural verification. This document is intended to serve as a practical and authoritative resource for researchers initiating studies on this and structurally related compounds, ensuring a rigorous and systematic approach to its physicochemical profiling, a critical step in the drug discovery and development pipeline.

Introduction and Compound Overview

The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide focuses on 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one, a compound whose characterization is essential for unlocking its potential applications.

The structure, featuring two substituted aromatic rings and a propanone linker, suggests a landscape of moderate lipophilicity and potentially low aqueous solubility, characteristics that demand careful and precise measurement. As a Senior Application Scientist, the objective of this guide is to not merely list properties but to provide the causal logic behind the selection of experimental methods and to equip the researcher with self-validating protocols for generating high-quality, reliable data.

Molecular and Structural Attributes

A foundational understanding of a molecule begins with its basic structural and computed properties. These in silico-derived values provide an initial assessment and guide the design of subsequent experimental investigations.

Chemical Structure:

(Note: A 2D chemical structure image would be placed here in a formal document.)

Table 1: Computed Molecular and Structural Data

| Property | Value | Source |

| Molecular Formula | C18H20O | Calculated |

| Molecular Weight | 252.35 g/mol | Calculated |

| CAS Number | Not found in available databases. | Internal Search |

| Predicted XLogP3 | 4.5 | PubChem (analog-based) |

| Topological Polar Surface Area | 17.1 Ų | PubChem (analog-based) |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 1 | Calculated |

| Rotatable Bond Count | 4 | Calculated |

Note: Predicted values are based on computational models and structural analogs like 1-(3,4-dimethylphenyl)propan-1-one and may differ from experimental results.[1]

The predicted XLogP3 value of 4.5 suggests that 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one is a lipophilic compound, indicating a higher affinity for an organic phase over an aqueous phase.[2][3] This has significant implications for its potential bioavailability and membrane permeability.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[4][5] For compounds with high lipophilicity, poor aqueous solubility is often a primary challenge. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening during early discovery, while thermodynamic solubility represents the true equilibrium solubility and is considered the "gold standard" for lead optimization.[4][5][6]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Method of Thermodynamic Solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is adapted from World Health Organization (WHO) guidelines for biopharmaceutics classification.[7]

-

Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]

-

Sample Preparation: Add an excess amount of solid 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one to separate vials (in triplicate for each pH). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[7]

-

Equilibration: Add a known volume of each buffer to the respective vials. Seal the vials and place them in a mechanical shaker or agitator at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[5][7]

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[4][8]

-

Data Analysis: Determine the concentration by comparing the analytical response to a pre-established calibration curve of the compound in a suitable solvent. The average concentration from the triplicate measurements represents the thermodynamic solubility at that specific pH.

Experimental Determination of Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity.[2] It influences membrane permeability, plasma protein binding, and metabolic clearance. A LogP value is the base-10 logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[2][3]

Workflow for LogP Determination

Caption: Experimental Workflow for Shake-Flask LogP Determination.

Protocol: LogP Determination via Shake-Flask Method

This method is a widely accepted standard for accurate LogP determination.[2][9]

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (pH 7.4 phosphate buffer is commonly used to ensure the compound is in a neutral state). Allow the phases to separate for at least 24 hours before use.[9]

-

Partitioning: Dissolve a known amount of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one in the aqueous buffer. Add an equal volume of the saturated n-octanol.

-

Equilibration: Seal the container and shake it vigorously for a sufficient time (e.g., 24 hours) at a constant temperature to allow for complete partitioning and equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two immiscible layers.

-

Quantification: Carefully sample both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable and validated analytical method like HPLC-UV.[9]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Assessment of Chemical Stability

The chemical stability of a compound determines its shelf-life and dictates the necessary storage conditions.[10][11] Stability studies are crucial for ensuring that a drug candidate maintains its integrity, potency, and safety profile over time.[10][12] Instability can arise from factors like hydrolysis, oxidation, or photodegradation.[11][13]

Workflow for Preliminary Chemical Stability Assessment

Caption: Workflow for Forced Degradation and Chemical Stability Studies.

Protocol: General Stability Assessment

This protocol outlines a forced degradation study, which is a common approach in early development to identify potential stability liabilities.[12]

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

-

Sample Preparation: Prepare solutions of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one in various media to assess its stability under different stress conditions:

-

Hydrolytic Stability: Acidic (0.1 N HCl), neutral (water or buffer), and basic (0.1 N NaOH) solutions.

-

Oxidative Stability: A solution containing a low concentration of hydrogen peroxide (e.g., 3%).

-

Photostability: Expose a solution to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Incubation: Store the prepared solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. If necessary, neutralize the acidic and basic samples before analysis.

-

Quantification: Analyze the samples using the stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify the formation of any new peaks corresponding to degradation products.

Spectroscopic and Structural Characterization

Confirmation of the chemical structure and purity of a newly synthesized compound is non-negotiable. A combination of spectroscopic methods provides a comprehensive structural elucidation.

Table 2: Key Spectroscopic Techniques and Expected Signatures

| Technique | Purpose | Expected Key Features for 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one |

| ¹H NMR Spectroscopy | Proton environment and connectivity | - Multiple signals in the aromatic region (~7-8 ppm) showing splitting patterns consistent with di- and tri-substituted benzene rings. - Distinct signals for the two methyl groups on the phenyl rings. - Aliphatic proton signals for the -CH₂-CH₂- chain, likely appearing as triplets. |

| ¹³C NMR Spectroscopy | Carbon skeleton | - A signal for the carbonyl carbon (~190-200 ppm). - Multiple signals in the aromatic region (~120-150 ppm). - Signals for the aliphatic carbons and the methyl carbons. |

| Infrared (IR) Spectroscopy | Functional group identification | - A strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1685 cm⁻¹. - C-H stretching absorptions for the aromatic rings (~3000-3100 cm⁻¹) and aliphatic chains (~2850-3000 cm⁻¹). - C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | - A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₈H₂₀O). - Characteristic fragmentation patterns, likely involving cleavage at the bonds adjacent to the carbonyl group, leading to fragments corresponding to the substituted benzoyl and phenylpropyl moieties. |

Conclusion

The physicochemical characterization of 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one is a critical endeavor for assessing its potential in drug discovery and development. This guide has provided a comprehensive and technically grounded framework for this process. By adhering to the detailed, self-validating protocols for determining aqueous solubility, lipophilicity, and chemical stability, researchers can generate the robust and reliable data necessary for informed decision-making. The integration of predictive data with rigorous experimental work, as outlined herein, represents a best-practice approach to advancing novel chemical entities through the development pipeline.

References

-

Creative Biolabs. Aqueous Solubility. [Link]

-

Ghasemi, J., & Saaidpour, S. (2007). Experimental values of logP O/W for drug organic componds at 25 °C for training set. ResearchGate. [Link]

-

Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Thomas, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

-

Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

-

Aldlab-chemicals. 1-(3-methylphenyl)propan-1-one. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. [Link]

-

World Health Organization (WHO). (2018). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

Microtrac. Chemical vs. Physical Stability of Formulations. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

Wang, R., Fu, Y., & Lai, L. (2000). Correlation between the experimental and the calculated log P values of the test set. ResearchGate. [Link]

-

KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]

Sources

- 1. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. who.int [who.int]

- 8. pharmatutor.org [pharmatutor.org]

- 9. agilent.com [agilent.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]

An In-depth Technical Guide to Tolebrutinib (SAR442168): A Novel Bruton's Tyrosine Kinase Inhibitor for Neuro-inflammatory Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolebrutinib, also identified by the development codes SAR442168 and PRN2246, is an orally administered, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] What distinguishes Tolebrutinib in the landscape of BTK inhibitors is its ability to penetrate the blood-brain barrier, enabling it to exert its effects both in the peripheral immune system and within the central nervous system (CNS).[3][4] This dual action makes it a promising therapeutic candidate for neuro-inflammatory conditions, most notably multiple sclerosis (MS), where both peripheral immune cell infiltration and CNS-resident immune cell activity contribute to pathology.[3][5][6] This guide provides a comprehensive overview of Tolebrutinib's chemical properties, mechanism of action, and key experimental insights relevant to its development and application in research.

Chemical Structure and Physicochemical Properties

Tolebrutinib is a complex heterocyclic molecule designed for high potency and selectivity.

IUPAC Name: 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one[4]

Table 1: Physicochemical Properties of Tolebrutinib

| Property | Value | Source |

| CAS Number | 1971920-73-6 (Note: CAS 898790-81-3 is associated with a different compound) | [7] |

| Molecular Formula | C26H25N5O3 | [4] |

| Molecular Weight | 455.51 g/mol | [4][7] |

| SMILES | C=CC(=O)N1CCCN2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | [4] |

| InChIKey | KOEUOFPEZFUWRF-LJQANCHMSA-N | [4] |

| Solubility | Soluble in DMSO | [7] |

Mechanism of Action: Targeting the BTK Signaling Pathway

Tolebrutinib functions as an irreversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for the signaling pathways in various immune cells.[6] BTK is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, activation, and proliferation.[4][5] Beyond its role in B-cells, BTK is also expressed in myeloid cells, including macrophages and microglia, the resident immune cells of the CNS.[3][6][8]

Upon administration, Tolebrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its durable and irreversible inhibition.[9] This blockade disrupts the downstream signaling cascade that is triggered by the activation of cell-surface receptors. In B-cells, this prevents the activation of pathways leading to their proliferation and the production of autoantibodies, which are implicated in autoimmune diseases like multiple sclerosis.[5]

Crucially, Tolebrutinib's ability to cross the blood-brain barrier allows it to also target microglia within the CNS.[3][9] By inhibiting BTK in these cells, it can modulate the neuro-inflammatory processes that contribute to the progressive neurodegeneration seen in MS.[4][6] This dual action on both the adaptive (B-cells) and innate (microglia) immune systems, both peripherally and centrally, represents a key therapeutic advantage of Tolebrutinib.[3]

Caption: Tolebrutinib's mechanism of action via inhibition of the BTK signaling pathway.

Experimental Protocols: In Vitro BTK Inhibition Assay

To assess the potency of Tolebrutinib, an in vitro kinase assay can be performed to determine its IC50 value against BTK.

Objective: To quantify the concentration of Tolebrutinib required to inhibit 50% of BTK activity.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a poly-Glu,Tyr peptide)

-

Tolebrutinib stock solution (in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader (luminescence)

Procedure:

-

Compound Preparation: Prepare a serial dilution of Tolebrutinib in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the BTK enzyme, and the Tolebrutinib dilutions.

-

Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Detection: Add the kinase detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the Tolebrutinib concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro BTK kinase inhibition assay.

Biological Activity and Clinical Significance

Tolebrutinib has demonstrated potent inhibition of BTK in various cell-based assays, with IC50 values in the low nanomolar range.[1][7] For instance, it has shown IC50 values of 0.4 nM in Ramos B cells and 0.7 nM in HMC microglia cells.[7]

Clinical trials have been conducted to evaluate the safety and efficacy of Tolebrutinib in patients with relapsing and progressive forms of multiple sclerosis.[10] Phase II studies have shown that treatment with Tolebrutinib leads to a significant dose-dependent reduction in new active brain lesions on MRI scans.[6][8] The ability of Tolebrutinib to penetrate the CNS and engage with its target in both the periphery and the brain provides a strong rationale for its continued investigation in phase III trials for various forms of MS, including primary progressive and non-relapsing secondary progressive MS.[3][11][12]

Conclusion

Tolebrutinib is a promising, next-generation BTK inhibitor with a unique profile that includes brain penetrance. Its mechanism of action, targeting both adaptive and innate immune cells in the periphery and the CNS, addresses key pathological drivers of multiple sclerosis. The preclinical and clinical data gathered to date support its potential as a transformative therapy for neuro-inflammatory diseases. Further research and ongoing clinical trials will continue to elucidate its full therapeutic potential and place in the clinical landscape.

References

- Patsnap Synapse. (2024, June 27). What is Tolebrutinib used for?

- ClinicalTrials.gov. (2025, October 23). Long Term Safety and Efficacy Study of Tolebrutinib (SAR442168) in Participants With Relapsing Multiple Sclerosis.

- MS Trust. (2025, May 23). Tolebrutinib.

- Orlandi, R., & Gajofatto, A. (2022). Tolebrutinib. Bruton tyrosine kinase (BTK) inhibitor, Treatment of multiple sclerosis. Drugs of the Future, 47(5), 329.

- ClinicalTrials.gov. (2026, January 7). Primary Progressive Multiple Sclerosis (PPMS) Study of Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib (SAR442168) (PERSEUS).

- MedchemExpress. Tolebrutinib (SAR442168) | BTK Inhibitor.

- Applied Clinical Trials Online. (2025, April 15). Phase III HERCULES Trial Shows Tolebrutinib Significantly Slows Disability Progression in Non-Relapsing Secondary Progressive MS.

- Selleck Chemicals. Tolebrutinib | BTK inhibitor | CAS 1971920-73-6.

- National Center for Biotechnology Information. (n.d.). Tolebrutinib. PubChem Compound Database.

- Reich, D. S., Arnold, D. L., Vermersch, P., et al. (2021). Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial. The Lancet Neurology, 20(9), 729-738.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tolebrutinib.

- Owens, G. P., Bennett, J. L., & Gilden, D. H. (2022). Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor tolebrutinib (PRN2246, SAR442168). Clinical and Translational Science, 15(2), 442-450.

- BOC Sciences. (n.d.). CAS 898790-81-3 3',4'-DIMETHYL-3-(3-METHYLPHENYL)PROPIOPHENONE.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tolebrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. iris.univr.it [iris.univr.it]

- 4. Tolebrutinib | C26H25N5O3 | CID 124111565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Tolebrutinib used for? [synapse.patsnap.com]

- 6. Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Tolebrutinib | MS Trust [mstrust.org.uk]

- 9. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor tolebrutinib (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sanofi.trialsummaries.com [sanofi.trialsummaries.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

The Rising Promise of Substituted Propiophenones: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted propiophenone derivatives, a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone, have emerged as a versatile and promising scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by these molecules, with a particular focus on their anticancer, antimicrobial, and antifungal properties. We delve into the mechanistic underpinnings of their actions, provide detailed protocols for their biological evaluation, and present a quantitative analysis of their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Propiophenone Scaffold - A Privileged Structure in Medicinal Chemistry

The propiophenone core, a seemingly simple aromatic ketone, has proven to be a remarkably fruitful starting point for the development of a wide array of biologically active compounds. Its synthetic tractability allows for facile modification of both the aromatic ring and the propionyl side chain, giving rise to a vast chemical space with diverse pharmacological profiles. Among the most studied subclasses are the chalcones, α,β-unsaturated ketones that are biosynthetic precursors to flavonoids, which have demonstrated a broad spectrum of activities including anti-inflammatory, antioxidant, and antiproliferative effects.[1] This guide will systematically explore the therapeutic potential of substituted propiophenone derivatives, moving beyond a mere cataloging of their effects to provide a deeper understanding of their molecular mechanisms and a practical framework for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted propiophenone derivatives, particularly chalcones, have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including but not limited to HeLa (cervical cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and K562 (chronic myelogenous leukemia).[2]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are multifaceted, often involving the modulation of multiple signaling pathways critical for cancer cell survival and proliferation.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Many propiophenone derivatives have been shown to trigger the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute cell death.[3]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing. This is often achieved by arresting the cell cycle at the G2/M phase, a critical checkpoint for cell division.[3]

-

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival, is a key target.[4] Certain propiophenone derivatives have been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway.[4]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives exert their cytotoxic effects by inducing oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, leading to apoptosis.[1]

Signaling Pathway Diagram: Propiophenone-Induced Apoptosis

Caption: Simplified signaling pathway of propiophenone-induced apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of substituted propiophenone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Bromo-substituted propiophenone | HeLa | 13.8 ± 0.4 | [5] |

| Bromo-substituted propiophenone | MCF-7 | 21.11 ± 0.88 | [5] |

| Methyl-substituted propiophenone | MCF-7 | 47.9 ± 0.7 | [5] |

| Chalcone Derivative (General) | HeLa, Fem-X, PC-3, MCF-7, LS174, K562 | Varies | [2][6] |

| Chalcone Derivative 57c T | A549 | 3.8 ± 0.1 | [7] |

| Chalcone Derivative 57c T | HeLa | 3.0 ± 0.5 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted propiophenone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the propiophenone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

Substituted propiophenone derivatives, particularly chalcones, have demonstrated promising activity against a range of pathogenic bacteria and fungi.[9][10]

Mechanisms of Antimicrobial and Antifungal Action

The primary mechanism of action for the antimicrobial and antifungal effects of these compounds appears to be the disruption of the microbial cell membrane.[11]

-

Membrane Disruption: The amphiphilic nature of some propiophenone derivatives allows them to interact with and disrupt the integrity of the bacterial and fungal cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[11]

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Certain propiophenone derivatives have been shown to inhibit the formation of biofilms and even eradicate existing ones.[11]

-

Interaction with Cell Wall Components: Some chalcones may act by damaging the cell wall of bacteria, a mechanism similar to that of some known antibiotics.[12]

-

Inhibition of Key Enzymes: Glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of amino sugars required for microbial cell growth, has been identified as a potential target.[9]

Quantitative Data: In Vitro Antimicrobial and Antifungal Susceptibility

The antimicrobial and antifungal potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (mg/mL) | Reference |

| Chalcone Derivatives | Staphylococcus aureus | 0.4 - 0.6 | [9] |

| Chalcone Derivatives | Bacillus subtilis | 0.4 - 0.6 | [9] |

| Amphiphilic Chalcone Derivative | Gram-positive bacteria | 0.0005 - 0.001 | [11] |

| Amphiphilic Chalcone Derivative | Gram-negative bacteria | 0.001 - 0.032 | [11] |

| Fungal Metabolites (general) | ESBL-positive E. coli | 0.4 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[10]

Materials:

-

96-well microplate

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Substituted propiophenone derivatives

-

Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare Compound Dilutions: Prepare serial twofold dilutions of the propiophenone derivatives in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculate Wells: Add a standardized inoculum of the test microorganism to each well.

-

Incubate: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Quantitative Structure-Activity Relationship (QSAR): Rationalizing and Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14] For substituted propiophenone derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their anticancer and antimicrobial activities.[2][15]

Key descriptors often considered in QSAR models for these compounds include:

-

Electronic properties: Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring.

-

Hydrophobic properties: The partition coefficient (logP), which quantifies the lipophilicity of the molecule.

-

Steric properties: Molar refractivity and Taft's steric parameters, which relate to the size and shape of the substituents.

By developing robust QSAR models, it is possible to predict the biological activity of novel, yet-to-be-synthesized propiophenone derivatives, thereby guiding the rational design of more potent and selective therapeutic agents.

Synthesis of Substituted Propiophenone Derivatives

The synthesis of substituted propiophenone derivatives is typically achieved through well-established organic chemistry reactions.

Friedel-Crafts Acylation

A common method for synthesizing propiophenones is the Friedel-Crafts acylation of a substituted benzene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones are readily synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.[12]

General Synthetic Scheme: Claisen-Schmidt Condensation

Caption: General reaction scheme for the synthesis of chalcones.

Conclusion and Future Directions

Substituted propiophenone derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy against cancer cells, pathogenic bacteria, and fungi, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Future research in this area should focus on:

-

Lead Optimization: Utilizing QSAR and other computational tools to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.

The continued exploration of the vast chemical space of substituted propiophenones holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

-

Tran, T. D., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 17(5), 5464-5477. [Link]

-

Odey, et al. (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. Scientific Reports, 11(1), 21714. [Link]

-

Wang, Y., et al. (2024). Development of membrane-targeting chalcone derivatives as antibacterial agents against multidrug-resistant bacteria. European Journal of Medicinal Chemistry, 270, 116969. [Link]

-

Ferreira, M. J., et al. (2020). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Clinical Pharmacy, 11(1), 1-6. [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi. The concentration.... Retrieved from [Link]

-

Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]

-

Aksenov, D., et al. (n.d.). IC 50 values of the most potent compounds against additional cancer and normal cell lines. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF. Retrieved from [Link]

-

Patel, K., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(2), 42-59. [Link]

- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.

- Google Patents. (n.d.). EP 0008464 B1 - Production of propiophenone.

-

Liu, X., et al. (2018). New Antibacterial Phenone Derivatives Asperphenone A–C from Mangrove-Derived Fungus Aspergillus sp. YHZ-1. Marine Drugs, 16(11), 433. [Link]

- Google Patents. (n.d.). EP 0423524 A2 - Propiophenone derivatives and their preparation and pharmaceutical use.

-

Simionescu, C. E., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 22(15), 8283. [Link]

- Google Patents. (n.d.). EP0850948B1 - Propiophenone derivatives and process for preparing the same.

-

da Silva, A. C. A., et al. (2022). Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli. Journal of Fungi, 8(1), 74. [Link]

-

ResearchGate. (n.d.). Drugs That Inhibit Signaling Pathways for Tumor Cell Growth and Proliferation | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). KR950032262A - Propiophenone Derivatives and Methods for Preparing the Same.

-

National Institutes of Health. (n.d.). Antibacterial Compounds Isolated from Endophytic Fungi Reported from 2021 to 2024. Retrieved from [Link]

-

Li, Y., et al. (2024). Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway. Frontiers in Pharmacology, 15, 1386008. [Link]

-

Tegos, G. P., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. ACS Chemical Biology, 4(10), 843-853. [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]

-

National Institutes of Health. (n.d.). Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-activity relationships of the antimicrobial peptide natural product apidaecin. Retrieved from [Link]

-

O'Shea, C., et al. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry, 12(21), 1925-1943. [Link]

Sources

- 1. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cell lines ic50: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of membrane-targeting chalcone derivatives as antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP0850948B1 - Propiophenone derivatives and process for preparing the same - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

3',4'-Dimethyl-3-(3-methylphenyl)propiophenone discovery and background

An In-depth Technical Guide to 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone: Current Knowledge and Future Prospects

Introduction

This compound is a specific chemical entity within the broader class of propiophenone derivatives. Propiophenones are characterized by a phenyl ring attached to a propan-1-one group. The specific substitutions on both the phenyl ring of the propiophenone core and the additional phenyl group in this particular molecule distinguish it from other members of this chemical family. Its formal IUPAC name is 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one. While public-domain information regarding the specific discovery and biological applications of this compound is limited, its structural features suggest potential relevance in medicinal chemistry and materials science, areas where substituted propiophenones often serve as key intermediates. This guide aims to consolidate the available technical data for this compound and to propose a scientifically grounded pathway for its synthesis based on established methodologies for analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, handling, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 898790-81-3 | [1] |

| Molecular Formula | C18H20O | [1] |

| Formula Weight | 252.35 g/mol | [1] |

| Boiling Point | 405.1±24.0 °C | [1] |

Proposed Synthesis of this compound

Step 1: Synthesis of 3-(3-methylphenyl)propionyl chloride

The initial step involves the conversion of 3-(3-methylphenyl)propanoic acid to its corresponding acyl chloride. This is a standard transformation that activates the carboxylic acid for the subsequent acylation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Protocol:

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve 3-(3-methylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with constant stirring. The reaction will evolve sulfur dioxide and hydrogen chloride gas.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours to ensure complete conversion.

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methylphenyl)propionyl chloride can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

The synthesized 3-(3-methylphenyl)propionyl chloride is then reacted with 1,2-dimethylbenzene (o-xylene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound, this compound.

Protocol:

-

In a separate dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the crude 3-(3-methylphenyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Following the addition of the acyl chloride, add 1,2-dimethylbenzene (1 equivalent) dropwise to the reaction mixture over 30 minutes at 0°C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction is then quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Future Research

Given the absence of specific studies on the biological activity of this compound, its potential applications can be inferred from the broader class of propiophenone derivatives. Many substituted propiophenones are valuable intermediates in the synthesis of pharmaceuticals. For instance, propiophenone itself is a precursor in the manufacture of drugs like dextropropoxyphene. The structural motifs within this compound, including the dimethylated phenyl ring and the m-tolyl group, could be of interest in designing molecules with specific steric and electronic properties to interact with biological targets.

Future research should focus on the following areas:

-

Confirmation of Synthetic Route: The proposed synthesis should be experimentally validated, and the reaction conditions optimized for yield and purity.

-

Biological Screening: The compound should be screened against a variety of biological targets to identify any potential pharmacological activity. The structural similarity to some known bioactive molecules suggests that screening for activity in areas such as oncology, neurology, or infectious diseases could be fruitful.

-

Material Science Applications: The photophysical properties of this compound could be investigated to determine its potential use in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a photosensitizer.

Conclusion

This compound is a chemical compound with a well-defined structure but a currently sparse public record regarding its discovery and application. The physicochemical properties available provide a foundation for its study. Based on established chemical principles, a robust synthetic pathway via Friedel-Crafts acylation is proposed. The lack of data on its biological activity presents a clear opportunity for future research. The exploration of this and similar novel chemical entities is crucial for the advancement of drug discovery and materials science.

References

Sources

Solubility and stability of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

An In-depth Technical Guide to the Solubility and Stability of 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Executive Summary

This compound (DMPP) is an aromatic ketone with potential applications in chemical synthesis and drug discovery. A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective handling, formulation, and development. This guide provides a comprehensive framework for characterizing DMPP, intended for researchers, chemists, and formulation scientists. By leveraging established principles of physical organic chemistry and standard pharmaceutical testing methodologies, this document outlines theoretical considerations, detailed experimental protocols, and robust analytical strategies. We present step-by-step procedures for solubility assessment in various solvents and a complete workflow for conducting forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions as guided by the International Conference on Harmonisation (ICH). The causality behind experimental choices is explained, and predictive degradation pathways are proposed. All protocols are designed to be self-validating and are supported by references to authoritative scientific literature.

Introduction to this compound (DMPP)

Chemical Identity

This compound is a complex ketone derivative. Its structure features a central propan-1-one chain with aromatic substitutions on both ends.

-

IUPAC Name: 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one

-

Molecular Formula: C₁₉H₂₂O

-

Molecular Weight: 266.38 g/mol

-

Structure:

(Note: A placeholder for the chemical structure image)

The molecule's architecture, comprising three aromatic rings and a polar ketone functional group, dictates its physicochemical behavior, making it largely lipophilic.

The Critical Role of Physicochemical Characterization

In the realm of drug development and chemical research, early-stage characterization of a compound's solubility and stability is a non-negotiable prerequisite for success.

-

Solubility directly influences bioavailability for pharmaceutical applications and dictates the choice of solvents for reaction chemistry, purification, and formulation. Poor solubility can be a significant barrier to preclinical development.

-

Stability assessment identifies conditions that may lead to degradation, informing storage requirements, shelf-life, and the identification of potential impurities. Forced degradation studies are a regulatory requirement to develop and validate stability-indicating analytical methods.[1][2]

Solubility Profiling of DMPP

Theoretical Assessment and Solvent Selection

The chemical structure of DMPP—rich in hydrocarbon content from its three aromatic rings—suggests a high degree of lipophilicity. The single ketone group provides a site for hydrogen bonding but is unlikely to overcome the non-polar nature of the rest of the molecule. Therefore, high solubility is anticipated in non-polar to moderately polar organic solvents, with poor solubility expected in aqueous media.[3][4]

The selection of solvents for screening should cover a range of polarities. This choice is critical as it establishes the boundaries for formulation and processing. The principle of "like dissolves like" is the primary guide for this selection.[4]

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a rapid, resource-efficient method for estimating the solubility of DMPP, which is invaluable for early-stage research.

Causality of Experimental Choices:

-

DMSO Stock Solution: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, making it an ideal choice for creating a high-concentration stock solution.

-

Phosphate-Buffered Saline (PBS): Using a buffer like PBS maintains a physiologically relevant and stable pH, preventing pH-dependent solubility variations that could occur in unbuffered aqueous solutions.

-

Nephelometry: This technique is highly sensitive for detecting turbidity caused by compound precipitation, making it a reliable method for determining the point of insolubility.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of DMPP in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMPP stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add PBS (pH 7.4) to all wells, including controls containing only DMSO and buffer. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effects.

-

Incubation and Measurement: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Presentation: Predicted and Experimental Solubility

Quantitative solubility data should be systematically organized for clear interpretation and comparison across different solvent systems.

| Solvent | Type | Dielectric Constant (Approx.) | Predicted Solubility | Experimental Value (mg/mL) |

| Hexane | Non-polar | 1.9 | High | To be determined |

| Toluene | Non-polar (Aromatic) | 2.4 | High | To be determined |

| Dichloromethane | Polar Aprotic | 9.1 | High | To be determined |

| Acetone | Polar Aprotic | 21 | Moderate-High | To be determined |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate | To be determined |

| Ethanol | Polar Protic | 24.5 | Moderate-Low | To be determined |

| Methanol | Polar Protic | 33 | Low | To be determined |

| Water | Polar Protic | 80.1 | Very Low / Insoluble | To be determined |

| PBS (pH 7.4) | Aqueous Buffer | ~80 | Very Low / Insoluble | To be determined |

Visualization: Solubility Assessment Workflow

Caption: Predicted degradation pathways for DMPP under stress conditions.

Experimental Protocols for Forced Degradation

General Setup:

-

Concentration: A concentration of 1 mg/mL is typically recommended for the study. [5]* Solvents: If the compound is poorly water-soluble, a co-solvent like acetonitrile or methanol can be used, but its own stability under the stress conditions must be considered. [2]* Duration: Stress testing should be conducted for a defined period (e.g., up to 7 days), with samples taken at various time points (e.g., 0, 2, 8, 24, 72 hours). [5]* Target Degradation: The goal is to achieve 5-20% degradation of the parent compound. If degradation is excessive, the stress level should be reduced. [5] Step-by-Step Methodologies:

-

Acid and Base Hydrolysis:

-

Prepare solutions of DMPP in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

-

Incubate samples at room temperature and an elevated temperature (e.g., 60°C).

-

At each time point, withdraw an aliquot and neutralize it (with NaOH for the acid sample, and HCl for the base sample) before dilution for analysis. This step is crucial to halt the degradation reaction. [5]

-

-

Oxidative Degradation:

-

Prepare a solution of DMPP in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

At each time point, withdraw an aliquot and dilute it for immediate analysis.

-

-

Thermal Degradation:

-

Expose solid DMPP powder and a solution of DMPP (in a suitable solvent) to elevated temperatures (e.g., 70°C) in a stability chamber. [1] * Samples should be tested at low and high humidity conditions.

-

At each time point, dissolve the solid or dilute the solution for analysis.

-

-

Photodegradation:

-

Expose solid DMPP and a solution of DMPP to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines. [5] * A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze both the light-exposed and dark control samples at each time point.

-

Visualization: Forced Degradation Experimental Workflow

Caption: General workflow for forced degradation studies of DMPP.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is required to separate and quantify the parent drug from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose. [6]

Protocol: Development of a Stability-Indicating HPLC-UV Method

Causality of Experimental Choices:

-

Reversed-Phase C18 Column: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating lipophilic molecules like DMPP and its potential (likely more polar) degradants.

-

Gradient Elution: A gradient of a weak solvent (water/buffer) and a strong solvent (acetonitrile/methanol) is used to ensure that both early-eluting polar degradants and the late-eluting lipophilic parent compound are resolved with good peak shape in a reasonable runtime.

-

PDA Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector because it acquires the entire UV-Vis spectrum for each peak. This is invaluable for assessing peak purity and helping to identify degradation products that may co-elute.

Step-by-Step Methodology:

-

Column and Mobile Phase Selection:

-

Select a reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

-

Prepare Mobile Phase A: 0.1% Formic Acid in Water.

-

Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Development:

-

Start with a screening gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds.

-

Analyze a mixture of all forced degradation samples to create a chromatogram containing the parent and all generated degradants.

-

Optimize the gradient to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

-

-

Wavelength Selection:

-

Using the PDA detector, determine the UV absorbance maximum (λmax) for DMPP. Set this as the primary monitoring wavelength.

-

-

Method Validation (per ICH Q2(R1)):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

-

LOD & LOQ: Determine the Limit of Detection and Limit of Quantification. [7]

-

Data Interpretation and Mass Balance

A critical aspect of stability studies is the mass balance calculation. The total amount of drug detected (parent drug + all degradants) should remain consistent across all time points. A significant deviation from 100% may indicate the formation of non-UV active degradants, volatile products, or precipitation.

Summary and Recommendations

This guide provides a foundational strategy for the comprehensive characterization of this compound.

-

Solubility: DMPP is predicted to be highly soluble in non-polar organic solvents and poorly soluble in aqueous media. Experimental verification using the outlined protocols is essential for guiding formulation and synthesis efforts.

-

Stability: The molecule is expected to be stable to hydrolysis but susceptible to oxidative and photolytic degradation. The ketone functional group is the most likely site of transformation.

-

Handling and Storage: Based on the predicted stability profile, DMPP should be stored protected from light and in an environment free of strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) at controlled room temperature or refrigerated conditions is recommended.

The successful execution of these studies will provide the robust, high-quality data necessary to advance any research or development program involving this compound.

References

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIR6t5pTW6SdUuCZiY0p53BNG-JPiw92-zcQZd8v5B7XwlLnhXDD0vrrWONdioVYs7xZzilbqGvrMxAh3H5dG9jeUI6tBuwWbHLOh86n1YKqS8pY8D3Y58h-3WMcV5hWa_yaaLOG3Zzzu3O1BEBE183nNlCq8x_bq9P3Zd0YCu8lveXmGpzlHuvn6Ak60NuTLU5QEglC9HFuWPxHQ=]

- 3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone | C19H22O | CID 24726455 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNAkRaQ5LyGxuXdx1D6xgGqpdfIPnsUxS3un99AZu5JAD5N_KFCGOi4Hbty2GvlT7XcUwcRUXsOyk4mqcJbt74mMNOfRZXXzHb20rnJ7C_DGVsZcX1OCvZ_74aLVtTktAm1dGbv9B7SwPGwHV6]

- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFxb4Fxb8g2Vw9H7-hV1bIbWXe5-FNvc2P2IzmpdtnlyKuwp6zNPFaFz88uA4DqG9hcY5fj7vmlZjn-haZ0SzAqL_HXz2-QXcbjkGJQfXQDJR3OGQjhWnGkIILykYNZ8-BQmOYSg1tgxXyWHY-d9zsLaeYyqdrD5UJ-p2Y87qI9Yy7PM83RnBzZ9lDCaQADSd6yRtkMKxAirSAfOkx88GEikDoEhd8uw==]

- forced degradation products: Topics by Science.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPCRz00gjMIIlJ3eJnBwYAJLFpEO4xz2fFZcObyIe3ha0rMRPw3eKMa7s_7xLo3wK1ABeNVqhnBbiQclq4C_P5iA0u3o0SPH2oWyp8jS0Gyn9O9emw0Ja7j7_VakYsvnd7GwCzVbxNA3ClMVuLdckVG3979TMDdJxgbDU=]

- 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone | C18H20O | CID 24725687 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvyhiup7HxVTgisBC9yYvEFNwNN5dfxQ2hyneEdjuEgLUc5VpIoqrLgYJOykhgWkqoEppXHhk2dMrkWAsypE-9AZU9o0T08tno8_CZocmnNI0VJsN1MYkurZpNiV2V3yaBCVzSwKqbew00GMUq]

- 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDmyEWu-W8JUQa-IQNqbEJ791eU0sBe9I2Px8B2PKB7le9mgpePpXu8Pj2J_JjpeCVPteHdBU4_U176bpFro7ZxoF4XRwUxlSYXgqGMON4kx0ZInGc4Th-dxfporBNl9eyba068ipJ9X1LBRByc-0ClyA=]

- Forced Degradation Studies - MedCrave online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPhFycEhUGqqX7ipyPnD0ybI1lBdMCPO89ks7RrNqMjtZp4oeKa-RERV4o9Q2lBrwZCtVclbnctHooUeafHQmSgtqNM6BcXBpkWegCwCMmzOmyPF36ncurxffLyjgTIdQExY1b0brr5IcNo0Nj_kmAN54cpKOxp_n3uKo=]

- 3'-Methylpropiophenone | C10H12O | CID 103965 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxgxNHxw9hmRvKYO2_i1W4VyRfjGVisw7P7a_9WrzTluv_WL_UPfd2Ox2FCoAeiyvExsuZkTMYEVPKcPsR1N1plk5qdpuJL6MOJcnohJYfSy7JYwoDedVTqrvLAkkjye5caRQvHRV1R7uGz_Gu7Tz9di4fo-soVa2Z_xc=]

- propiophenone, 93-55-0 - The Good Scents Company. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkztUwAfOB1uVR18ef6J3C8xl5Zi4vOha70NnGyJl54uDZoLV4ViP9T0ZaX8QMBzo1d9425Bo4r2l0PGeFo-3q-EKPoiK1l8XELTCVsHVB2vX_RSAKQljtpOdzVDuJMMO49Wyd8r3FYXApA6mhQu2NEDIh]

- Analytical Methods - Ministry of the Environment, Japan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgLIWSKWoN4eODafP21uknyAZ4hA2mq4rrPIDf12ERFwPJgyx8jT6OxSjslxWIvXl2lGAQOTu_aqertVchQIqeaFb9UKweD-Xx0ePVhKdiAcFYCnqlJ5llKLl379TBRWfWG6qhHFOvZ_kYL_Ko7VjPgjMp-OmQj33TxgTt1Ts4p-JZpA==]

- The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnooeZTRJ-JcdRL_3J_qTMSLRLw4SIV42VPLSM5DcHqETxY9TxMLp--PDIOYoYLe2ZgjFPmdbzewu1CY_vLLL8hFOddzHPsB9PcTk0W01kR46PwncU0M8HZNxhp3Bx4csFZxtf]

- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEeWQcYtSDhYgrV8gcC4X0O1S82HtTownt-HM0UQxFOcG5Y4SGdOwqUAwWAsifDplWB518Jkf_X7mkFnQaLS5zDMuoz9jPCzmJnmiBQ2DL6mni9irTwHo2eXoTk9dTGGJzEasWzBWgCUOmgYk3MEVHeCHo1_HQ9oSnJxuUvYfBY-wrdsBRSwgAB8UnVWXlKykseQAOm8Z1U1ly1K4=]

- Analytical Methods - CONICET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHOuTHMOMKCyoSt0PmaiBpFQuVuN5rLHd3va1kgQcCLuNC5W430Gue9oG-Thku8AjFB6hrhIq5OpRZvyQngrFe3aYqMVUz-PDquMz5OKjdhiAVata-C_o1Z8j49aK8JvVkSYbtn9cNNmbmWpsO10WjjR4S2kM-KH3JsxtqQVvW-8jr6qTSfD2vmYKykur5WyZJDXEuz2jQz6NhJBaoCcvhMOnUaW66KiwPEA7lpJot6MBJjJzoh-Vk9LfXjc2tR2-n9IQyCD4ofRI=]

- 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNkriwCV6iZMMF3q85rxH0VlPSIH_XvVDVMZLrcJfHUqqCON5HwZJlibIoV9WZLI62OkbDHqmxjJStaaIZnCTsJPfuLY09CT6vk86NRHbE9nrjqDjKZubg6-VysUbybGrmDDC-njGRW28D5GYwUSow9xe_qwIuBg==]

- Drug degradation pathways - Pharmaceutical - Pharmacy 180. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtV1UCurKRADiBSWocUhSlpKpSJfBcvH3l5MwC9XoX3Gqb0ruf-qp97D9y2IhIUNWk_IQ5ccVc-sH_ojSNG8ogk-Wyx0c6y9WoTxd7f2VHUdgoqNd4-RVV3cJKaYsPsPDGC2P9eyuWL-KXuH2ZvDdWDsFHFJ0wmz0U2UuWU3g=]

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLdfO_ex-f_o71I4WcutckYHC3VDp9nw5in74AS2rVQQ3VEExSsaLnt-I2jKQ6DiECxaJCH34w5JLRQ8VU4g8PN6TC_RgrG4U8kNOtN1ykPI3zCGIWFM-XNzcVmKbnrEuT3_Us]

- Development of Analytical Methods for the Quantification of Metabolites of Lesogaberan in a MIST Investigation - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsRJLv-Ds3EI1EijUvSVdKdop1wQHEZJHeQyg2CeXuwB5C7rr1SMwWFehNWglulXYqUT5O_ftQUBEPa00ZR3ybhXpZstjz5aDX7ZjzdzfIcKH5l-H_synaSfYY9bp5Zj8TuRxG]

- Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUe0CTjTjycFIRdTNdYiIQlrYbRtxDqEt6R1-640uLCAMOCrZowwKQrFC0-0B9N0V9sgQXs-rEv-k58t-72MvpXjXK78mRpEeQ7eWNI9p-q487c7qlSsRn7jJOZIBvBjptzPfvY96HB8Jz2A==]

- Ketoprofen Degradation Pathway - Eawag-BBD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCumnsb5CekZcsJylVQR7ZfrJ52BiO3Lp3u4TOo--8lpV_ftYuvx9BrPX8aZVfiTPwyyqdgkEBKbVhgMcbf-YrPHmK97xFEDgPzae6nWlifIrgrEdfvwtEprIc-Jw2npJppwwFdA==]

- Appendix A. Properties, Purification, and Use of Organic Solvents - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFM4AnPMIP4h6qF0rW5SxibqQgZUkRPjTbZMuh9A_NgWg2J5KLLOR56J9suDQ2RTxB6kFMepudxJhraHwnpYiRUwWqJmLNEU6G4-GJDX1ds_yvyGHXVcIiGWyDyHhMaj___DHz039ebI0LL5gUmO7jjBVddSvDtEjxXdgiIFKiezCvnhQM5F8TSzeSLlXJ3RCcc26Ff4VlUkwsGtBig3XiU8qfmaaNZo9gQvLgqIQVhKcdAhb-k17sFSLUVpXB5USBPOhYlG6YZWWKYr20cm_eMFDkjwp-MiwStpIvrb-F5GAKtyPIrwL2pMm2vLnFCR8q_G4N5bapVhjlxhS2gr3Fq-ufFA5RuW8mUrAKSMSSSoC6k7A9EOVYG8WV5hPuXqqbqAE-UmZ4CyNfC-Qv9VtbkqxXyjzYlhB3hZ8JgYXSHyByq78Xlsk=]

- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhmO3JT1GcTkY9DKv5xvgnfjLqOlyXyK3Tk95ztDMfKWddd_7BPSLygnlcpDR_v0CRAVlw5T4uZ9sLHAugUZt2KlRDbQ9WHySmsqGiSghGt9m5kkKUL4LtH0u0nyxTAnyK-yhw-KjjpvFvUZtsc8Vxn6niAODTwWjLJ4yOOM_jgWACSyynkE3XTA==]

- Solvent Miscibility Table - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP5Dgfj7QFmB12hRUURPVsE_BNWeDyv8qguG0vRBBNFxfY4yr-Mn_c24kkbLlD1AxFfjh7i7upDEeOMCJ0IP5CSI-Wa2WCmt5NWZenuoY8e5Z2I3CYh4XGR9iTPtnv1ir_xo-OtbxujH5IygBFJ6mT3iKsnhmLnePqFkNnrzOz4IYjRFGSYRwM6U0qFSD__6s_BSiCXoxSZ3kwNEUa7_xVdLrT99mYTmGyJyG7vRP0w4ngNI3q8WR52KlP4lJ1taM=]

- Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvxJiANHXMKaHrZX-kJtSOO492Tch-QITXVmqZhOtm9lwrMA0R0VFksQJEPBntXFm62QlIKJnv5sEvUmd6JTKmdzQ4sfaDYUsbNZz-_VDYweh34fCuJ8R4MmMVOQ4PooBaCNjm2_pvgBvHZUsUNhAI9_uKjHJupI9IquXwML8aFfgg7BS_22ZyJ1gZDEDiN1hd5M2Y0C4b95xRxWwd76MRXV6GDGXA8Q0E1A==]